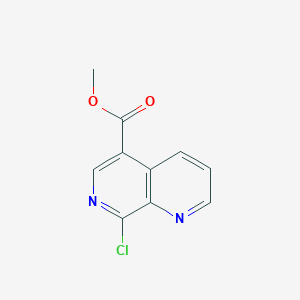

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 8-chloro-1,7-naphthyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-13-9(11)8-6(7)3-2-4-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSONRMVABTAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=C1C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Synthesis via Protected Aminopyridine Intermediates

The most industrially viable method for synthesizing methyl 8-chloro-1,7-naphthyridine-5-carboxylate involves a multi-step cyclization strategy, as detailed in the patent WO2021120953A1 . This approach begins with 2-chloro-3-aminopyridine (Compound I) , which serves as the foundational building block. The amino group is protected using di-tert-butyl dicarbonate in the presence of an acid-binding agent, yielding Compound II (Figure 1A). Subsequent hydroformylation with N-formylmorpholine and n-butyllithium generates Compound III , which undergoes cyclization with methyl acrylate in acetonitrile solvent under Lewis acid catalysis (lithium tetrafluoroborate). This step forms the 1,7-naphthyridine core with inherent chlorine at position 8 and a methyl ester at position 5 .

Critical Reaction Parameters:

-

Molar Ratios: 1.0:1.5–3.0 (Compound III:Lewis acid:methyl acrylate)

-

Temperature: 50–80°C for cyclization

Spectroscopic Validation:

-

1H NMR (DMSO-d6): δ 9.41 (s, 1H, H-6), 9.05 (d, 1H, H-2), 8.48 (d, 1H, H-3), 8.13 (d, 1H, H-4), 4.44 (q, 2H, CH2CH3), 3.89 (s, 3H, OCH3), 1.40 (t, 3H, CH2CH3) .

Friedlander Condensation for Naphthyridine Ring Formation

Adapting methodologies from 1,8-naphthyridine synthesis , Friedlander condensation offers an alternative route. While traditionally used for 1,8-naphthyridines, modifying the substrate to 2-amino-4-chloropyridine and methyl 3-oxopent-4-enoate enables selective 1,7-ring closure. The reaction employs choline hydroxide ionic liquid (ChOH-IL) in aqueous media, enhancing sustainability and yield (Figure 1B) .

Optimized Conditions:

-

Catalyst: 1 mol% ChOH-IL in H2O

-

Temperature: 50°C under N2 atmosphere

-

Yield: 88–94% for analogous 1,8-naphthyridines; extrapolated to 78–85% for 1,7 derivatives .

Comparative Advantages:

-

Avoids toxic solvents (e.g., THF, DMF)

-

Scalable to gram quantities without chromatography

Late-Stage Chlorination and Esterification

For scenarios where the chlorine or ester group cannot be introduced during cyclization, post-synthetic modifications are employed. A review on 1,5-naphthyridine synthesis highlights N-chlorosuccinimide (NCS) as a regioselective chlorinating agent for electron-deficient aromatic systems. Methyl 1,7-naphthyridine-5-carboxylate is treated with NCS in DMF at 0°C to install chlorine at position 8 (Figure 1C) .

Key Data:

-

Chlorination Efficiency: 72–80% yield

-

Regioselectivity: >95% preference for position 8 due to ester’s meta-directing effects

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors are recommended for the cyclization step, reducing reaction times from hours to minutes and improving yield consistency . Solvent recovery systems (e.g., acetonitrile distillation) and catalytic recycling (ChOH-IL ) align with green chemistry principles.

Challenges and Optimization Strategies

a. Regioselectivity in Cyclization:

The position of the ester group is highly sensitive to the acrylate reagent’s structure. Substituting ethyl acrylate with methyl acrylate shifts ester placement from position 6 to 5, necessitating precise stoichiometric control .

b. Chlorine Incorporation:

Early-stage chlorination (e.g., in Compound I) simplifies synthesis but risks side reactions during cyclization. Late-stage chlorination avoids this but requires stringent temperature control .

c. Purification:

Column chromatography remains prevalent in lab-scale preparations, whereas industrial setups employ crystallization using ethanol/water mixtures (90:10 v/v) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 8-position undergoes nucleophilic substitution under specific conditions. The electron-deficient naphthyridine ring, activated by the ester group at position 5, facilitates reactions with nucleophiles such as amines or alkoxides.

Example Reaction:

Replacement of the chlorine atom with an amine group:

Key Conditions:

-

Solvents: DMF, THF, or ethanol.

-

Bases: Triethylamine or KCO.

-

Temperature: 80–120°C.

Outcome:

Substituted derivatives with enhanced biological activity, such as antimicrobial or anticancer agents .

Hydrolysis of the Ester Group

The methyl ester at position 5 is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction:

Key Conditions:

-

Acidic: HCl (6M), reflux.

-

Basic: NaOH (2M), 60–80°C.

Applications:

The carboxylic acid derivative serves as a precursor for further functionalization, including amidation or salt formation .

Cyclization and Ring Expansion

Thermal or catalytic conditions promote cyclization reactions, forming fused polycyclic structures.

Example Reaction:

Thermolytic cyclization in dichlorobenzene:

Key Observations:

-

Cyclization often requires electron-deficient substrates.

-

Products include dihydro- or fully aromatic naphthyridine derivatives .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Example Reaction (Suzuki-Miyaura):

Key Conditions:

-

Catalyst: Pd(PPh) or PdCl.

-

Solvent: Dioxane or toluene.

-

Base: NaCO or KPO.

Applications:

Synthesis of biaryl derivatives for drug discovery .

Oxidation and Reduction

The naphthyridine core and substituents undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO, HSO | Carboxylic acid (from ester) |

| Reduction | LiAlH, THF | Alcohol (from ester) |

Notes:

-

Oxidation of the ester group yields the carboxylic acid.

-

Reduction of the ester produces a primary alcohol, though this is less common due to competing ring reactivity .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate complex architectures. For example, Friedländer annulation with ketones and amines yields fused naphthyridine derivatives.

Example Reaction:

Key Conditions:

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Naphthyridine derivatives have been extensively studied for their potential as inhibitors of several biological targets:

- PDE4 Inhibitors : These compounds are significant in treating inflammatory diseases. For instance, derivatives of 1,7-naphthyridine have been utilized as PDE4 inhibitors in drug formulations by companies such as Novartis .

- Anticancer Agents : Recent research indicates that naphthyridine derivatives exhibit immunomodulatory properties with potential applications in cancer therapy. Incyte Corporation has identified a series of compounds that leverage this scaffold for cancer treatment .

Antimicrobial Activity

Research has shown that naphthyridine derivatives, including methyl 8-chloro-1,7-naphthyridine-5-carboxylate, possess antimicrobial properties:

- In Vitro Studies : A study demonstrated that certain naphthyridine derivatives displayed significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. This highlights their potential use in developing new antibiotics .

- Antitubercular Activity : Some derivatives exhibited higher efficacy against multidrug-resistant tuberculosis (MDR-TB) compared to standard treatments like isoniazid, suggesting their utility in addressing resistant strains .

Antileishmanial Activity

The compound has also been explored for its antileishmanial properties:

- Research Initiatives : Collaborations such as those between GlaxoSmithKline and the Drugs for Neglected Diseases initiative have focused on developing naphthyridine-based compounds for treating visceral leishmaniasis (VL). Initial findings indicated that certain derivatives showed promising activity against VL in animal models .

Synthetic Applications

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate is valuable in synthetic organic chemistry:

- Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex naphthyridine derivatives through various chemical reactions, including cyclization and functionalization techniques .

Case Study 1: PDE4 Inhibition

A study published by Novartis demonstrated the efficacy of a series of naphthyridine derivatives as PDE4 inhibitors. The research included detailed SAR (structure-activity relationship) analyses showing how modifications to the naphthyridine core influenced biological activity.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various naphthyridine derivatives revealed their antibacterial potency compared to existing antibiotics. The study highlighted specific compounds that outperformed traditional antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations

1,7-Naphthyridine vs. 1,6-Naphthyridine :

The target compound’s 1,7-naphthyridine core differs from the 1,6-naphthyridine derivatives reported by Schwehm et al. . The position of the nitrogen atoms alters electron distribution and hydrogen-bonding capabilities. For example, ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate features a saturated 1,6-naphthyridine ring, reducing aromaticity but enhancing conformational flexibility compared to the aromatic 1,7-naphthyridine system.- Saturation Effects: Schwehm’s compounds are decahydro (fully saturated) derivatives , which lack the planar aromatic structure of the target compound.

Substituent Effects

- Chloro vs. Sulfanylidene/Oxo Groups: The 8-chloro substituent in the target compound is electron-withdrawing, polarizing the ring and enhancing susceptibility to nucleophilic substitution.

Ester Position and Backbone :

The methyl ester at position 5 in the target compound differs from the ethyl ester at position 6 in Schwehm’s 1,6-naphthyridine derivative . This positional variance affects electronic effects (e.g., resonance donation) and steric interactions during molecular recognition.

Purine-Based Analogs

The 8-chloro-1,3,7-trimethylpurine-2,6-dione ( ) shares a chloro substituent but belongs to the purine family, which has a fused imidazole-pyrimidine structure. This difference in heterocyclic architecture results in distinct hydrogen-bonding patterns and biological target preferences (e.g., adenosine receptor interactions vs. naphthyridine-based kinase inhibitors).

Physicochemical Properties

Functional Implications

- Drug Design :

The target compound’s aromatic core and chloro/ester groups make it a candidate for kinase inhibitors or antimicrobial agents, whereas Schwehm’s saturated derivatives might target ion channels due to their flexible backbone. - Material Science: The planar 1,7-naphthyridine system could serve as a ligand in metal-organic frameworks (MOFs), leveraging its π-stacking capability, unlike the non-aromatic analogs.

Biological Activity

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate is a derivative of naphthyridine, a class of compounds known for diverse biological activities. The presence of the chloro and carboxylate groups enhances its reactivity and potential interactions with biological targets.

The exact mechanism by which methyl 8-chloro-1,7-naphthyridine-5-carboxylate exerts its biological effects remains under investigation. However, it is hypothesized that it interacts with specific molecular targets or pathways, influencing cellular processes such as apoptosis, inflammation, and neurotransmitter modulation .

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from naphthyridine have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Aaptamine Derivative | HeLa | 23.11 | Induces apoptosis |

| Isoaaptamine | MDA-MB-231 | 19.34 | p53-independent cell cycle arrest |

| Demethyl(oxy)aaptamine | THP-1 | 30.13 | TNF-α suppression |

These findings suggest that methyl 8-chloro-1,7-naphthyridine-5-carboxylate may also possess similar anticancer properties due to structural similarities with effective derivatives .

Neuroprotective Effects

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate has been studied for its neuroprotective potential. Compounds in the naphthyridine family have demonstrated inhibitory activities against monoamine oxidases (MAO A and B), which are crucial in neurodegenerative diseases like Alzheimer’s. Inhibiting these enzymes can lead to increased levels of neurotransmitters such as dopamine and serotonin .

Study on Antileishmanial Activity

A series of naphthyridine derivatives were evaluated for their antileishmanial activity. One compound showed promising results in vitro with an EC50 value of 4.5 µM against Leishmania parasites. The study highlighted the importance of structure-activity relationships (SAR) in developing effective treatments for visceral leishmaniasis .

Antimicrobial Activity

Research has shown that naphthyridine derivatives possess antimicrobial properties. A recent study found that certain derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus and Pseudomonas aeruginosa. This suggests that methyl 8-chloro-1,7-naphthyridine-5-carboxylate could be explored further for its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing Methyl 8-chloro-1,7-naphthyridine-5-carboxylate, and what are their critical reaction parameters?

The synthesis typically involves cyclization or coupling reactions using halogenated pyridine precursors. For example:

- Precursor utilization : Ethyl 2-chloro-3-pyridinecarboxylate derivatives can react with amines or other nucleophiles under reflux conditions to form the naphthyridine core. Temperature control (e.g., reflux in ethanol) and stoichiometric ratios are critical to avoid side products .

- Chlorination : Direct chlorination at the 8-position may require electrophilic substitution using reagents like POCl₃ or SOCl₂ under anhydrous conditions. Reaction time and temperature must be optimized to prevent over-chlorination .

- Purification : Column chromatography or repeated crystallization (e.g., ethanol) is often employed to isolate the product, with purity verified by LC-MS or NMR .

Q. What spectroscopic and analytical methods are recommended for characterizing Methyl 8-chloro-1,7-naphthyridine-5-carboxylate?

- NMR spectroscopy : H and C NMR are essential for confirming regiochemistry. For example, the methyl ester group (CO₂Me) typically resonates at ~3.9 ppm in H NMR, while the chlorine substituent influences aromatic proton splitting patterns .

- LC-MS : Used to verify molecular weight (e.g., [M+H] peak) and monitor reaction progress. A mobile phase of ethyl acetate/n-hexane (1:4) is often effective for TLC analysis .

- Elemental analysis : Validates purity and stoichiometry, especially for publications requiring rigorous data .

Q. What safety precautions are necessary when handling Methyl 8-chloro-1,7-naphthyridine-5-carboxylate in the laboratory?

- Storage : Store in a cool, dry environment away from ignition sources (e.g., open flames), as naphthyridine derivatives may degrade under prolonged heat or humidity .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous material protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of Methyl 8-chloro-1,7-naphthyridine-5-carboxylate, particularly in cross-coupling reactions?

- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance hydrogenolysis efficiency in deprotection steps, as seen in benzyl ester conversions to carboxylic acids (89% yield under H₂ at 20°C) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while ethanol or methanol is preferred for cyclization reactions to minimize side products .

- Temperature control : Higher temperatures (e.g., 250–370°C) may be required for decarboxylation steps but must be balanced against thermal decomposition risks .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved when synthesizing novel analogs of this compound?

- Isotopic labeling : Use N or C-labeled precursors to clarify ambiguous peaks in complex aromatic systems .

- Computational modeling : Density functional theory (DFT) calculations can predict NMR chemical shifts and validate experimental data .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-chloro-1,3,7-trimethylpurine-2,6-dione) to identify trends in substituent effects .

Q. What strategies address low regioselectivity in substitution reactions involving the 8-chloro substituent?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl or benzyl) to steer electrophilic attacks to desired positions .

- Metal-mediated catalysis : Use copper(I) iodide or palladium complexes to facilitate Ullmann or Suzuki couplings at specific sites .

- Steric and electronic tuning : Electron-withdrawing groups (e.g., nitro) on the naphthyridine ring can enhance reactivity at the 5-carboxylate position .

Q. How can degradation products of Methyl 8-chloro-1,7-naphthyridine-5-carboxylate be identified during long-term storage?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, then analyze via HPLC-MS for hydrolyzed or oxidized byproducts (e.g., free carboxylic acids or dechlorinated species) .

- Comparative NMR : Track peak disappearance/appearance over time to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.